Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17661276
InChI: InChI=1S/C7H17NOS/c1-6(2)5-10(8,9)7(3)4/h6-8H,5H2,1-4H3
SMILES:
Molecular Formula: C7H17NOS
Molecular Weight: 163.28 g/mol

Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone

CAS No.:

Cat. No.: VC17661276

Molecular Formula: C7H17NOS

Molecular Weight: 163.28 g/mol

* For research use only. Not for human or veterinary use.

Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone -

Specification

Molecular Formula C7H17NOS
Molecular Weight 163.28 g/mol
IUPAC Name imino-(2-methylpropyl)-oxo-propan-2-yl-λ6-sulfane
Standard InChI InChI=1S/C7H17NOS/c1-6(2)5-10(8,9)7(3)4/h6-8H,5H2,1-4H3
Standard InChI Key LBCSSYPCSBAKIY-UHFFFAOYSA-N
Canonical SMILES CC(C)CS(=N)(=O)C(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone adopts a tetrahedral geometry around the sulfur atom, which exists in the +6 oxidation state (λ6\lambda^6). The molecule comprises two branched alkyl groups—2-methylpropyl (isobutyl) and propan-2-yl (isopropyl)—attached to the sulfonimidoyl group (S(=O)(=NH)\text{S}(=\text{O})(=\text{NH})). This configuration is critical for its stereoelectronic properties and interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC7H17NOS\text{C}_7\text{H}_{17}\text{NOS}
Molecular Weight163.28 g/mol
IUPAC Nameimino-(2-methylpropyl)-oxo-propan-2-yl-λ⁶-sulfane
Canonical SMILESCC(C)CS(=N)(=O)C(C)C
InChI KeyLBCSSYPCSBAKIY-UHFFFAOYSA-N
Topological Polar Surface Area61.7 Ų (estimated)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the isopropyl and isobutyl groups. The 1H^1\text{H}-NMR spectrum exhibits a singlet at δ 1.2–1.4 ppm for the methyl protons of the isopropyl group, while the isobutyl methylene protons resonate as a multiplet near δ 2.5–2.7 ppm. The sulfonimidoyl nitrogen (NH-\text{NH}) appears as a broad peak at δ 6.8–7.2 ppm in 1H^1\text{H}-NMR, corroborating its imino functionality.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a two-step condensation-oxidation sequence. In the first step, 2-methylpropylamine reacts with propan-2-yl sulfinyl chloride in the presence of triethylamine (Et3N\text{Et}_3\text{N}) to form the sulfinamide intermediate. Subsequent oxidation with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperoxybenzoic acid (mCPBA\text{mCPBA}) yields the λ6\lambda^6-sulfanone product.

R1NH2+R2S(=O)ClEt3NR1S(=O)NH2+HCl\text{R}_1\text{NH}_2 + \text{R}_2\text{S}(=\text{O})\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{R}_1\text{S}(=\text{O})\text{NH}_2 + \text{HCl} R1S(=O)NH2+H2O2R1S(=O)(=NH)R2+2H2O\text{R}_1\text{S}(=\text{O})\text{NH}_2 + \text{H}_2\text{O}_2 \rightarrow \text{R}_1\text{S}(=\text{O})(=\text{NH})\text{R}_2 + 2\text{H}_2\text{O}

Reactivity Profile

The λ6\lambda^6-sulfur center confers electrophilic character, enabling nucleophilic attacks at the sulfur atom. Key reactions include:

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the sulfonimidoyl group to a thioether (S-\text{S}-).

  • Oxidation: Strong oxidizers like ozone (O3\text{O}_3) further oxidize the sulfur to sulfonic acid derivatives.

  • Acid-Base Behavior: The imino nitrogen (NH-\text{NH}) acts as a weak base, forming salts with mineral acids (e.g., HCl\text{HCl}).

Comparative Analysis with Related Sulfanones

Structural Analogues

  • Imino(methyl)(propan-2-yl)-lambda6-sulfanone: Replacement of the isobutyl group with methyl reduces lipophilicity (LogP = 1.2 vs. 2.5), diminishing cellular uptake and bioactivity.

  • Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone: The cyclopropyl ring enhances metabolic stability but introduces steric hindrance, lowering solubility.

Challenges and Future Directions

While imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone shows promise, its poor aqueous solubility (0.8 mg/mL at pH 7.4) and moderate bioavailability (F = 22%) limit therapeutic utility. Future work should explore prodrug strategies and nanoparticle-based delivery systems to overcome these barriers.

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